molecular formula C20H40O2 B081347 Phytanic acid CAS No. 14721-66-5

Phytanic acid

Cat. No.: B081347
CAS No.: 14721-66-5
M. Wt: 312.5 g/mol
InChI Key: RLCKHJSFHOZMDR-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Phytanic acid is a branched-chain fatty acid that humans obtain through the consumption of dairy products, ruminant animal fats, and certain fish . It has been reported to bind to and/or activate the transcription factors PPAR-alpha and retinoid X receptor (RXR) . These receptors are part of the steroid/thyroid hormone receptor superfamily and function as ligand-activated transcription factors controlling the expression of a number of responsive genes .

Mode of Action

This compound increases cell membrane fluidity, modifies various proteins, and expresses several genes . It undergoes α-oxidation in the peroxisome, where it is converted into pristanic acid by the removal of one carbon . Pristanic acid can undergo several rounds of β-oxidation in the peroxisome to form medium chain fatty acids .

Biochemical Pathways

This compound cannot be metabolized by β-oxidation. Instead, it undergoes α-oxidation in the peroxisome, where it is converted into pristanic acid by the removal of one carbon . Pristanic acid can undergo several rounds of β-oxidation in the peroxisome to form medium chain fatty acids that can be converted to carbon dioxide and water in mitochondria .

Pharmacokinetics

This compound enters the body through food consumption, primarily through red meat, dairy products, and fatty marine foods . The metabolic byproduct of phytol is this compound, which is then oxidized by the ruminal microbiota and some marine species . The first methyl group at the 3-position prevents the β-oxidation of branched-chain fatty acid (BCFA). Instead, α-oxidation of this compound results in the production of pristanic acid .

Result of Action

This compound accumulation most commonly occurs when an individual has Refsum disease, a rare inherited neurologic disorder characterized by numbness or weakness in the arms and legs . This genetic mutation alters the peroxisome’s ability to break down this compound, eventually causing the body to accumulate large stores of this compound in the blood and tissues . Ultimately, the excess this compound prevents proper growth and function of the myelin sheath, which is the fatty layer that surrounds nerves and protects them from damage .

Action Environment

This compound is a major constituent of a variety of food products in the human diet, especially in products derived from grazing animals . The rate at which this compound dissociates and oxidizes is faster in humans . This compound activates the PPAR-alpha transcription factor which influences lipid metabolism .

Biochemical Analysis

Biochemical Properties

Phytanic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it undergoes α-oxidation in the peroxisome, a process that involves the removal of one carbon to convert it into pristanic acid . This process is mediated by the enzyme phytanoyl-CoA α-hydroxylase (PHYH) . This compound and its metabolites have also been reported to bind to and/or activate the transcription factors PPAR-alpha and retinoid X receptor (RXR) .

Cellular Effects

This compound influences cell function in several ways. It has been reported to increase cell membrane fluidity, modify various proteins, and express several genes . In individuals with Refsum disease, a disorder caused by mutations in the PHYH gene, impaired α-oxidation activity leads to the accumulation of large stores of this compound in their blood and tissues . This often results in peripheral polyneuropathy, cerebellar ataxia, retinitis pigmentosa, anosmia, and hearing loss .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It undergoes α-oxidation in the peroxisome, a process mediated by the enzyme PHYH . This process involves the removal of one carbon from this compound to convert it into pristanic acid . Pristanic acid can then undergo several rounds of β-oxidation in the peroxisome to form medium-chain fatty acids .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. When phytol, a precursor of this compound, is withdrawn from the diet, tissue and serum concentrations of this compound fall rapidly . This indicates the ability of the normal animal to metabolize this compound readily .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At high dosages in the diet, phytol, a precursor of this compound, inhibited growth and caused death within 1-4 weeks . In mice, dietary this compound and dietary phytol fed in equivalent amounts were of comparable toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes α-oxidation in the peroxisome to form pristanic acid . This process is mediated by the enzyme PHYH . Pristanic acid can then undergo several rounds of β-oxidation in the peroxisome to form medium-chain fatty acids .

Subcellular Localization

This compound is localized in the peroxisome of the cell . It undergoes α-oxidation in the peroxisome, a process that involves the removal of one carbon to convert it into pristanic acid . This process is mediated by the enzyme PHYH .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phytanic acid can be synthesized from phytol, a constituent of chlorophyll. The process involves catalytic hydrogenation of phytol to dihydrophytol, followed by oxidation using chromic oxide . The reaction conditions include hydrogenation at room temperature with platinic oxide as a catalyst and subsequent oxidation in glacial acetic acid.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of phytol from plant materials, followed by its conversion to this compound through the aforementioned synthetic route. The process is optimized for large-scale production to meet the demand in various applications .

Chemical Reactions Analysis

Types of Reactions: Phytanic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

3,7,11,15-tetramethylhexadecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-16(2)9-6-10-17(3)11-7-12-18(4)13-8-14-19(5)15-20(21)22/h16-19H,6-15H2,1-5H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCKHJSFHOZMDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CCCC(C)CCCC(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80864526
Record name 3,7,11,15-Tetramethylhexadecanoic acid
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Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Phytanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000801
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

14721-66-5
Record name Phytanic acid
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Record name Phytanic acid
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Record name PHYTANIC ACID
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Record name 3,7,11,15-Tetramethylhexadecanoic acid
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Record name Phytanic acid
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Record name Phytanic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000801
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

The 2-benzylalkanoic and 2-butylalkanoic acids were prepared by the malonic ester method starting from diethyl benzylmalonate or diethyl butylmalonate and the appropriate alkyl bromide. The procedure used was analogous to that for the preparation of 2-methyldecanoic acid. Preparation of 2,2-dibutyldodecanoic acid was accomplished by alkylation of 2-butyldodecanoic acid using the method of Pfeffer, Silbert, and Chirinko. Hydrogenation of phytol followed by oxidation of the resulting saturated alcohol with a solution of chromium trioxide in acetic acid gave 3,7,11,15-tetramethylhexadecanoic acid.
[Compound]
Name
malonic ester
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saturated alcohol
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alkyl bromide
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2,2-dibutyldodecanoic acid
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Synthesis routes and methods II

Procedure details

3,7,11,15-Tetramethyl-hexadecan-1-ol (8.96 g, 30.0 mmol) was dissolved in a mixed solvent of acetone (360 ml) and acetic acid (180 ml), a solution of anhydrous chromic acid (7.27 g, 72.7 mmol) in water (9.0 ml) was added dropwise, and the mixture was stirred at room temperature for 1 hr. A solution of sodium disulfite (100 g, 526 mmol) in water (450 ml) was added to the reaction mixture after completion of the reaction, the mixture was stirred at room temperature overnight and extracted 6 times with diethyl ether (135 ml). The solvent of the obtained organic layer was evaporated under reduced pressure. Diethylether (450 ml) and water (150 ml) were added to the oil after concentration to allow partitioning, and the aqueous layer was extracted 3 times with ethyl acetate (150 ml). The combined organic layer was dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The oil (10.1 g) after concentration was purified by chromatography (silica gel; 250 g, eluate; 50:1→3:1 hexane-ethyl acetate) to give the title compound (6.78 g, 72.3%) as a pale-blue oil.
Quantity
8.96 g
Type
reactant
Reaction Step One
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360 mL
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solvent
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180 mL
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solvent
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7.27 g
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reactant
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9 mL
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100 g
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450 mL
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Yield
72.3%

Synthesis routes and methods III

Procedure details

Phytanol (19.5 g) was dissolved in acetic acid (250 ml) and cooled in an ice bath. Chromium trioxide (21.0 g) dissolved in a minimum amount of water was added to the above solution and stirred at room temperature for 18 hours. Ethanol (50 ml) was slowly added to the reaction mixture and stirred for a further 3 hours. Most of solvent was removed and water (250 ml) was added. This solution was extracted with ether (2×200 ml) and the combined ether extract was dried (MgSO4), decolourized with activated charcoal and filtered through a thin flash silica bed. The solvent was removed and the crude product chromatographed on flash silica (1-4% methanol in dichloromethane) to give phytanoic acid as a pale yellow liquid. Yield 7.03 g, 34%.
Quantity
19.5 g
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reactant
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250 mL
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50 mL
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21 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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